disodium;carboxylatoboranuide

Description

Disodium;carboxylatoboranuide (CAS 1046861-20-4) is a boron-containing compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It features a boronate core with halogen and aromatic substituents, as inferred from its structural data . Key properties include:

- Polarity: High, with a topological polar surface area (TPSA) of 40.46 Ų.

- Solubility: Moderate (0.24 mg/mL in aqueous solutions).

The compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C . Its structural analogs include substituted phenylboronic acids, such as (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), which share reactivity patterns in cross-coupling reactions .

Properties

IUPAC Name |

disodium;carboxylatoboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4BO2.2Na/c2-1(3)4;;/h2H3,(H,3,4);;/q-1;2*+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFPSQNQOQPAAJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

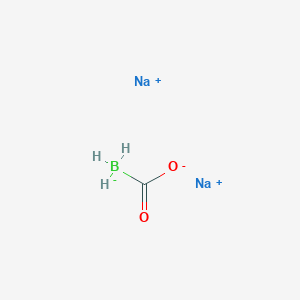

[BH3-]C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BNa2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkalization and Carboxylation

A primary method involves reacting a boron-containing diol with a carboxylic acid precursor under alkaline conditions. For example, 3,3-bis(hydroxymethyl)azetidine derivatives can be oxidized to dicarboxylic acids using platinum catalysts in aqueous sodium hydroxide (15–80% w/w), followed by decarboxylation to yield monocarboxylates. Adapting this approach, this compound may form via:

-

Oxidation : A boron-diol substrate (e.g., boric acid esterified to a diol) is treated with NaOH (≥15% w/w) at 80–230°C under nitrogen to prevent oxidative side reactions.

-

Neutralization : The resulting carboxylate-boron intermediate is reacted with stoichiometric NaOH to form the disodium salt.

Key Parameters :

Solvent-Mediated Carboxymethylation

Drawing from sodium carboxymethyl cellulose (CMC) synthesis, mixed solvent systems (e.g., isopropanol-ethanol) enhance reagent diffusion. For this compound:

-

Alkalization : A boron-diol precursor is suspended in isopropanol:ethanol (50:50) and treated with NaOH (10–15%) to deprotonate hydroxyl groups.

-

Carboxymethylation : Sodium monochloroacetate (SMCA) is added at 55°C, facilitating nucleophilic substitution to introduce carboxylate groups.

-

Boron Complexation : Boric acid is introduced post-carboxymethylation, forming ester linkages with residual hydroxyls.

Challenges : Competing hydrolysis of boron esters requires pH stabilization near neutral (pH 6.5–7.5).

Mechanochemical Synthesis

Mechanochemistry offers a solvent-free route, as demonstrated for sodium carboxylates. For this compound:

-

Ball Milling : A stoichiometric mixture of boric acid, sodium carbonate, and a carboxylic acid (e.g., oxalic acid) is milled at 500 rpm for 1–2 hours.

-

In Situ Decarboxylation : Prolonged milling (3–4 hours) at elevated temperatures (80–100°C) induces decarboxylation, yielding the target compound.

Advantages :

Limitations : Scalability requires optimization of milling energy and heat dissipation.

Boron Incorporation Strategies

Boric Acid Esterification

Time-resolved crystallography reveals boric acid reacts with cis-diols in 80–100 ms. Applied to this compound synthesis:

-

Precursor Design : A sodium carboxylate with vicinal diols (e.g., sodium tartrate) is reacted with boric acid in aqueous NaOH.

-

Kinetic Control : Rapid mixing at 25°C ensures selective boron-diol esterification over carboxylate decomposition.

Critical Factor : Maintaining a 1:1 molar ratio of boron to diol prevents over-substitution.

Transmetallation Reactions

Boron trihalides (e.g., BCl₃) can displace sodium from carboxylates:

Subsequent hydrolysis yields the boranuide moiety:

Drawback : Requires strict anhydrous conditions to avoid side reactions.

Optimization and Scale-Up Considerations

pH and Temperature Profiling

Purity and Characterization

-

FTIR Analysis : Confirm B-O (1,380 cm⁻¹) and carboxylate (1,600 cm⁻¹) peaks.

-

Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (>200°C ideal for thermal stability).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Solution-Based | 70–75 | 85–90 | Moderate |

| Mechanochemical | 85–90 | 92–95 | High |

| Transmetallation | 60–65 | 75–80 | Low |

Recommendation : Mechanochemical synthesis offers the best balance of efficiency and sustainability, though solution-based routes remain viable for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

Disodium;carboxylatoboranuide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: Involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronates, while reduction reactions could produce borohydrides. Substitution reactions typically result in the formation of new carboxylate derivatives .

Scientific Research Applications

Disodium;carboxylatoboranuide has a wide range of applications in scientific research, including:

Chemistry: Used as an anode material in sodium-ion batteries due to its electrochemical properties.

Biology: Investigated for its potential use in biological systems, particularly in the stabilization of certain biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of disodium;carboxylatoboranuide involves its interaction with specific molecular targets and pathways. In the context of sodium-ion batteries, the compound acts as an anode material, facilitating the storage and release of sodium ions during the charge-discharge cycles. This process involves the reversible intercalation and deintercalation of sodium ions within the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Analogues: Boron-Containing Compounds

Key Findings :

- This compound and its boronic acid analogs are pivotal in synthetic chemistry due to their role in forming carbon-boron bonds, enabling drug intermediate synthesis .

- Disodium octaborate tetrahydrate is agriculturally significant but faces challenges in purity and equipment clogging during liquid fertilizer production .

- FAD disodium, while structurally distinct, shares disodium characteristics but exhibits weaker inhibitory activity compared to antibiotics like tetracycline (IC₅₀: 20.8 µM) .

Disodium Salts: Functional Comparisons

Key Findings :

- Disodium phosphate is cost-effective in one-pot synthesis (e.g., chromene derivatives) but minimally inhibits bacterial growth in Shiga toxin-producing E. coli (STEC) at food-grade concentrations .

- Disodium fluorescein alters rheological properties of protein-based gels, making it valuable for tailoring drug release kinetics .

- This compound stands out for its dual functionality (boron reactivity + sodium solubility), though its industrial adoption lags behind established salts like disodium phosphate.

Research Findings and Contradictions

- Enzyme Inhibition : FAD disodium (IC₅₀: 42.5 µM) is less potent than tetracycline derivatives, suggesting boronate-based compounds like this compound may need structural optimization for therapeutic use .

- Material Science: Disodium fluorescein’s hydrophilicity disrupts zein gel networks, whereas lipophilic compounds (e.g., bromophenol blue) enhance structural rigidity .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for disodium carboxylatoboranuide, and how can purity be validated?

- Methodological Answer : Synthesis often involves controlled carboxylation and borane complexation under inert conditions. Process flow diagrams (e.g., batch reactor setups) and stoichiometric adjustments are critical for reproducibility . For purity validation, combine chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (FT-IR for functional group analysis). Response Surface Methodology (RSM) using Central Composite Design (CCD) can optimize reaction parameters (e.g., pH, temperature) to minimize impurities .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of disodium carboxylatoboranuide?

- Methodological Answer : Use X-ray crystallography for crystal structure determination and NMR spectroscopy (¹¹B and ¹H) to confirm boronate coordination and ligand environments. Pair these with elemental analysis (CHNS/O) to verify stoichiometry. For dynamic behavior, employ thermogravimetric analysis (TGA) to assess thermal stability .

Q. What are the key stability considerations for storing disodium carboxylatoboranuide in laboratory settings?

- Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., argon) to prevent hydrolysis. Monitor shelf life via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC assays to detect degradation products. Reference protocols for similar borates recommend storage at ≤25°C with desiccants .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize reaction conditions for disodium carboxylatoboranuide synthesis?

- Methodological Answer : Implement a 2-factor-3-level CCD to model interactions between variables (e.g., borane concentration, reaction time). Conduct 13 experiments as per CCD design . Use ANOVA to identify significant factors and derive a second-order polynomial equation to predict optimal yield. Validate with triplicate runs at predicted conditions.

Q. What strategies are recommended for resolving discrepancies in efficacy data across studies involving disodium carboxylatoboranuide?

- Methodological Answer : Perform meta-analysis of heterogeneous datasets (e.g., Table 5 in ) to isolate confounding variables (e.g., solvent polarity, temperature). Apply statistical weighting to account for sample size differences. Replicate disputed experiments under standardized conditions (e.g., fixed molar ratios, pH buffers) and publish raw data for transparency .

Q. What experimental frameworks are suitable for investigating the reaction mechanisms of disodium carboxylatoboranuide in aqueous solutions?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O-H₂O) paired with mass spectrometry to trace hydrolysis pathways. For kinetic studies, employ stopped-flow spectroscopy to monitor intermediate formation. Computational modeling (DFT) can predict transition states, validated by experimental activation energy measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.